2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride involves multi-step chemical reactions, typically starting from adamantan-1-ol. The adamantane structure is functionalized through a series of reactions, including substitution and alkylation, to introduce the necessary functional groups.
Industrial Production Methods
In industrial settings, large-scale production employs similar synthetic routes, with optimizations for yield and purity. Industrial methods focus on scalable reaction conditions, cost-effective reagents, and purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Transforming functional groups to higher oxidation states.
Reduction: Adding electrons to functional groups, often yielding simpler structures.
Substitution: Replacing one functional group with another, facilitating derivative synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions vary but typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The reactions yield various derivatives of the compound, depending on the reagents and conditions. Oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has broad applications in scientific research:
Chemistry: As a precursor in synthesizing complex organic molecules.
Biology: In studies investigating cellular and molecular interactions.
Medicine: Potential therapeutic uses, including drug development and disease modeling.
Industry: Used in material science for the development of new polymers and nanomaterials.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets and modulating their activity. It interacts with proteins, enzymes, or receptors, influencing pathways critical for cellular functions. The exact pathways depend on its application, whether in therapeutic contexts or material science.
Comparison with Similar Compounds
2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is unique due to its adamantane core and imidazole-piperazine moiety. Similar compounds include:
2-(adamantan-1-yl)-1-(4-(1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride: : Lacks the ethyl group on the imidazole ring.
1-(4-(1H-imidazol-2-yl)piperazin-1-yl)-2-(3r,5r,7r)-adamantan-1-ylethanone hydrochloride: : Has similar functional groups but different positional isomerism.
These differences confer distinct chemical reactivity and biological activity, making each compound suitable for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, marking it as a valuable tool in research and industry.
Properties
IUPAC Name |
2-(1-adamantyl)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O.ClH/c1-2-23-4-3-22-20(23)25-7-5-24(6-8-25)19(26)15-21-12-16-9-17(13-21)11-18(10-16)14-21;/h3-4,16-18H,2,5-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWZCECWUGKOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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